REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[C:13]([N:15]2[CH2:20][CH2:19][N:18](CC3C=CC=CC=3)[CH2:17][CH2:16]2)[C:12]([O:28][CH3:29])=[CH:11][C:10]=1[C:30]([OH:33])([CH3:32])[CH3:31])C1C=CC=CC=1>CCO>[OH:33][C:30]([C:10]1[CH:11]=[C:12]([O:28][CH3:29])[C:13]([N:15]2[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]2)=[CH:14][C:9]=1[OH:8])([CH3:31])[CH3:32]
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Name
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2-[2-Benzyloxy-4-(4-benzyl-piperazin-1-yl)-5-methoxy-phenyl]-propan-2-ol
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Quantity
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2.01 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)N1CCN(CC1)CC1=CC=CC=C1)OC)C(C)(C)O
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Name
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|
Quantity
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60 mL
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Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CUSTOM
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Details
|
to remove the catalyst
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Reaction Time |
12 h |
Name
|
|
Type
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product
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Smiles
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OC(C)(C)C1=C(C=C(C(=C1)OC)N1CCNCC1)O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |